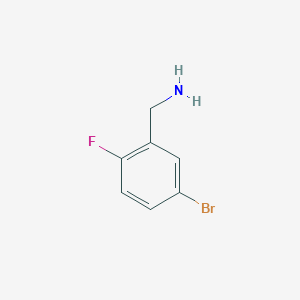

(5-Bromo-2-fluorofenil)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated benzenes with various reagents to introduce the amine functionality. For instance, the synthesis of acridinones via the reaction of (2-fluorophenyl)(2-halophenyl)methanones with arylmethanamines showcases a method that may be adaptable for synthesizing (5-Bromo-2-fluorophenyl)methanamine derivatives (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Molecular Structure Analysis

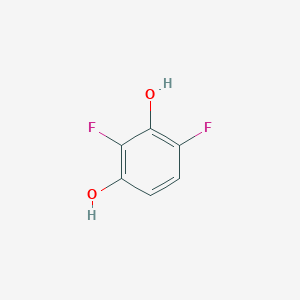

The molecular structure of compounds closely related to (5-Bromo-2-fluorophenyl)methanamine can be determined using various spectroscopic techniques. The crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined by X-ray crystallography, which could provide insights into the structural aspects of (5-Bromo-2-fluorophenyl)methanamine (Xin-mou, 2009).

Chemical Reactions and Properties

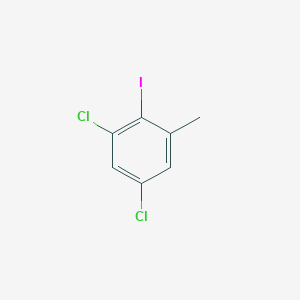

The reactivity of (5-Bromo-2-fluorophenyl)methanamine can be inferred from studies on similar halogenated compounds. For instance, the synthesis of pentasubstituted pyridines from halogen-rich intermediates demonstrates potential chemical reactions that (5-Bromo-2-fluorophenyl)methanamine could undergo, given its halogenated nature (Wu, Porter, Frennesson, & Saulnier, 2022).

Physical Properties Analysis

The physical properties of (5-Bromo-2-fluorophenyl)methanamine can be deduced from related studies. The determination of crystal structures and analysis of weak intermolecular interactions in Schiff's bases with organic fluorine derived from related compounds provides insight into the physical characteristics that (5-Bromo-2-fluorophenyl)methanamine may exhibit (Al-Mutairi et al., 2020).

Chemical Properties Analysis

The chemical properties of (5-Bromo-2-fluorophenyl)methanamine, including its reactivity and interaction with other molecules, can be analyzed through the synthesis and characterization of related compounds. For example, the preparation and properties of lanthanide complexes using halogenated carboxylic acid indicate the potential coordination chemistry of (5-Bromo-2-fluorophenyl)methanamine or its derivatives (Zong et al., 2015).

Aplicaciones Científicas De Investigación

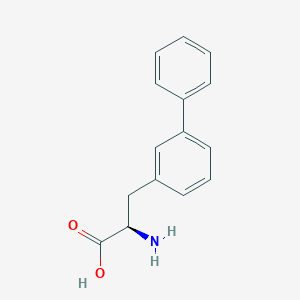

Intermediario Orgánico en Química Medicinal

“(5-Bromo-2-fluorofenil)metanamina” es un intermediario orgánico importante en química medicinal . Los átomos de flúor y bromo en el anillo de benceno son grupos activos, que pueden utilizarse como sitios activos .

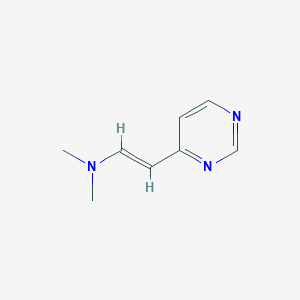

Síntesis de Cetonas Pirazinil

Este compuesto juega un papel crucial en la síntesis de cetonas pirazinil . Las cetonas pirazinil son una clase importante de compuestos biológicamente activos con potencial valor farmacéutico y comercial .

Aplicaciones Antiinflamatorias

Los compuestos de pirazina y sus derivados, que pueden sintetizarse utilizando “this compound”, han mostrado propiedades antiinflamatorias .

Aplicaciones Antivirales

Estos compuestos también exhiben actividades antivirales, lo que los hace valiosos en el desarrollo de fármacos antivirales .

Aplicaciones Antitumorales

Las propiedades antitumorales de los compuestos de pirazina los hacen útiles en la investigación y el tratamiento del cáncer .

Aplicaciones Antioxidantes

Los compuestos de pirazina han demostrado actividades antioxidantes, que pueden ser beneficiosas en varias aplicaciones relacionadas con la salud .

Actividades Antimicobacterianas y Citostáticas

Estos compuestos han mostrado actividades antimicobacterianas y citostáticas, lo que los hace potencialmente útiles en el tratamiento de enfermedades causadas por Mycobacterium, como la tuberculosis

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of (5-Bromo-2-fluorophenyl)methanamine are currently unknown. This compound is a relatively new and unexplored molecule in the field of medicinal chemistry

Mode of Action

It is known that halogenated aromatic compounds can activate electron-deficient arenes and enhance the electrophilic ability of sn2 electrophiles to make them more reactive . This suggests that (5-Bromo-2-fluorophenyl)methanamine may interact with its targets through similar mechanisms.

Biochemical Pathways

The biochemical pathways affected by (5-Bromo-2-fluorophenyl)methanamine are currently unknown. It is worth noting that indole derivatives, which share a similar structure to (5-bromo-2-fluorophenyl)methanamine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (5-Bromo-2-fluorophenyl)methanamine may also affect a wide range of biochemical pathways.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.21 , which may influence its distribution and bioavailability.

Action Environment

The action of (5-Bromo-2-fluorophenyl)methanamine may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a dark place at 2-8°C . Furthermore, its reactivity and stability could be influenced by the presence of other substances in its environment, such as other drugs or biological molecules.

Propiedades

IUPAC Name |

(5-bromo-2-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKBJZGGXHTHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369280 |

Source

|

| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190656-34-9 |

Source

|

| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)